1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c27-21(26-22(28)25-20-9-5-2-6-10-20)24-14-17-11-18(15-24)13-23(12-17,16-24)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMXXHLTZUSSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 3-phenyladamantane-1-carboxylic acid. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability .
Chemical Reactions Analysis
2.1. Cyclization Reactions
Thioureas are versatile precursors for heterocyclic synthesis. While direct data on the adamantane derivative is limited, analogous thioureas undergo cyclization with binucleophiles:
Predicted Pathway for Target Compound :
Reaction with hydrazine derivatives could yield fused adamantane-pyrazole systems, leveraging the thiourea’s NH groups for cyclization. Steric hindrance from adamantane may slow kinetics .
2.2. Metal Complexation
Thioureas act as bidentate ligands via sulfur and NH groups. Adamantane’s bulk may limit coordination but enhance selectivity:
| Metal Ion | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| Ag⁺, Hg²⁺ | Room temperature, THF | Linear or polymeric complexes | Sensor materials | |
| Pd²⁺ | Catalytic conditions | Organometallic catalysts | Cross-coupling reactions |
Notable Example :
1-Acyl thioureas form stable complexes with Cu(II) and Zn(II), suggesting potential for catalytic or medicinal applications .
2.3. Acid/Base and Hydrogen-Bonding Interactions
- Deprotonation : The NH protons (pKa ~8–10) can deprotonate under basic conditions, forming thiolate intermediates .
- Organocatalysis : Schreiner’s thiourea (structurally analogous) catalyzes reactions via dual hydrogen bonding (e.g., Friedel-Crafts alkylations) .
Predicted Activity :
The adamantane group may stabilize transition states in asymmetric catalysis, though steric effects could reduce efficiency .
2.4. Functionalization of the Thiourea Moiety
Scientific Research Applications
1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea is a thiourea derivative that has a phenyl group and an adamantane moiety. The compound's thiourea functional group, which comprises a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms, is significant in medicinal chemistry because of its capacity to generate hydrogen bonds, which improves interactions with biological targets like proteins and enzymes. The adamantane structure gives the substance distinctive steric and electronic বৈশিষ্ট্য, making it appealing for medication development and design.
Structural Analogues and Their Applications
Several compounds share structural similarities with this compound, each with unique features and applications:
| Compound Name | Unique Features |
|---|---|
| 1-(3-methoxyphenyl)-3-(naphthalene-1-carbonyl)thiourea | Contains a methoxy group, enhancing solubility and biological activity |
| 1-(adamantane-1-carbonyl)-3-substituted thioureas | Varied substitutions on the thiourea nitrogen provide diverse biological activities |
| 1-tert-butyl-3-cyclohexylthiourea | Exhibits strong enzyme inhibition properties against cholinesterases |
| 1-(4-chlorophenyl)-3-(phenyl)thiourea | Known for its anti-cancer activity in various cell lines |
Mechanism of Action
The mechanism of action of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The compound’s rigid adamantane structure enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 1-PHENYL-3-(3-PHENYLADAMANTANE-1-CARBONYL)THIOUREA becomes evident when compared to other thiourea derivatives:
- Adamantane Derivatives: The 3-phenyladamantane group in the title compound introduces pronounced steric hindrance and rigidity, which contrasts with the flexible tetrahydrofuran substituent in 1-PHENYL-3-((TETRAHYDROFURAN-2-YL)METHYL)THIOUREA .
- Hydrogen Bonding : The intramolecular N-H•••O bond in the title compound prevents carbonyl oxygen from participating in metal coordination, unlike thioureas lacking such bonds .
Physicochemical Properties
- Lipophilicity : The adamantane group significantly increases LogP compared to the tetrahydrofuran derivative, enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Adamantane derivatives exhibit higher melting points due to strong van der Waals interactions and rigid packing .
Coordination Behavior
- Title Compound : Coordinates via sulfur and possibly nitrogen, but the carbonyl oxygen is excluded due to intramolecular hydrogen bonding .
- Other Thioureas : Derivatives without the N-H•••O bond (e.g., N,N-dialkyl-N’-benzoylthioureas) allow oxygen to participate in metal coordination, forming tridentate complexes .
- Impact of Substituents : The adamantane group’s steric bulk may stabilize metal complexes by restricting ligand rotation, enhancing catalytic or material applications .
Biological Activity
1-Phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea is a thiourea derivative notable for its unique structural features, including a phenyl group and an adamantane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. The thiourea functional group enhances its interaction with biological targets, making it a promising candidate for drug development.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A thiourea core, which is essential for its biological activity.
- An adamantane scaffold that contributes to the compound's steric and electronic properties.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. The results show enhanced activity compared to traditional antibiotics:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella enterica | High |
| Micrococcus luteus | Moderate |
| Bacillus subtilis | Low |
| Pseudomonas aeruginosa | Low |
These findings suggest that the compound could be developed as an alternative treatment for certain bacterial infections .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies utilizing docking simulations have predicted binding affinities with key enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of cholinesterases, which are crucial in neurotransmission processes.
Study on Antileishmanial Activity
In a study evaluating the antileishmanial properties of thiourea derivatives, this compound was synthesized and tested against Leishmania major promastigotes. The results indicated that while the compound exhibited activity, it was less potent than standard treatments like amphotericin B. However, its unique structure may allow for further modifications to enhance efficacy .
Synthesis and Testing
The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with adamantane derivatives. Following synthesis, various biological assays are conducted to evaluate its pharmacological properties.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Hydrogen Bonding: The thiourea group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Metal Chelation: The compound may act as a chelator for transition metals, which can be crucial in various biological processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-3-(3-phenyladamantane-1-carbonyl)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling adamantane-1-carbonyl chloride with phenyl isothiocyanate derivatives under reflux in aprotic solvents like acetonitrile or ethanol. Key parameters include temperature control (70–90°C) and stoichiometric ratios to minimize by-products such as symmetrical thioureas. For example, Saeed et al. optimized yields (75–85%) by using anhydrous conditions and dropwise addition of reactants to prevent hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.
Q. How can structural features of this thiourea derivative be elucidated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : IR confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches. ¹H/¹³C NMR identifies adamantane proton environments (δ 1.6–2.1 ppm) and aromatic proton splitting patterns .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the dihedral angle between the phenyl and adamantane groups (e.g., 62.3° in a related derivative), while SHELX software refines intermolecular interactions like C–H···S and π–π stacking .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound, and what analytical tools are used to study them?
- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, C···S, and C···O interactions). For example, in a structurally similar derivative, H···H interactions dominate (60% of surface contacts), while C···S (8%) and C···O (5%) contribute to layered packing . Advanced tools like CrystalExplorer generate 2D fingerprint plots, revealing how steric bulk from the adamantane group reduces close-packed interactions compared to simpler thioureas. Thermal gravimetric analysis (TGA) further correlates packing efficiency with decomposition temperatures (e.g., >250°C for adamantane-containing derivatives) .
Q. What strategies address contradictions in crystallographic data, particularly when refining disordered adamantane moieties?
- Methodological Answer : Disorder in the adamantane group arises from rotational flexibility. SHELXL refinement employs:
- ISOR restraints to limit atomic displacement parameters (ADPs) for overlapping atoms.
- PART instructions to model partial occupancy in multi-conformational states.
- Validation using Rint (<5%) and GooF (0.9–1.1) ensures reliability. A case study on 1-(adamantan-1-ylcarbonyl)-3-arylthioureas showed that high-resolution data (dmin < 0.8 Å) reduces ambiguity in electron density maps .
Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or cytotoxicity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., urease inhibition with Jack bean urease) to measure IC50 values. The thiourea moiety acts as a metal-binding site disruptor, while the adamantane group enhances lipophilicity for membrane penetration .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays. Compare with control thioureas lacking the adamantane group to isolate steric/electronic effects. For example, adamantane derivatives showed 3–5× higher activity than non-bulky analogs in anti-HIV studies .
Key Methodological Recommendations
- Crystallography : Always cross-validate SHELX-refined structures with PLATON checks for missed symmetry or solvent voids .
- Bioassays : Include positive controls (e.g., thiourea-based drugs like metiamide) to contextualize activity data .
- Synthesis : Monitor reaction progress via TLC with UV-active spots (λ = 254 nm) for real-time optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
